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molecular formula C6H5BrClN B163948 3-Bromo-6-chloro-2-methylpyridine CAS No. 132606-40-7

3-Bromo-6-chloro-2-methylpyridine

Cat. No. B163948
M. Wt: 206.47 g/mol
InChI Key: DTFBHJWQTDQBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07378426B2

Procedure details

Compound 76A (1.8 g, 67%) was prepared using a procedure similar to the synthesis of 55A from 5-bromo-3-methyl-pyridin-2-ylamine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](C)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.Br[C:11]1C=C(C)C(N)=NC=1>>[Br:1][C:2]1[CH:7]=[C:6]([CH3:11])[C:5]([Cl:8])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=CC1)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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